Sulforhodamine B 2-acid fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

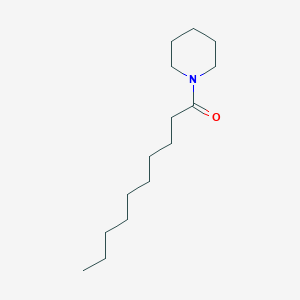

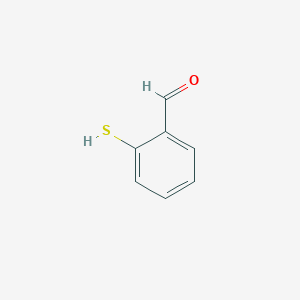

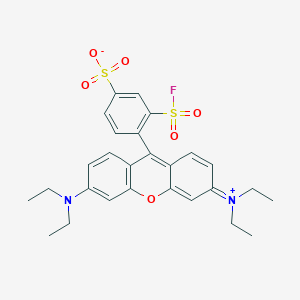

Sulforhodamine B 2-acid fluoride is an organic compound with the molecular formula C27H29FN2O6S2 . The dye binds itself to the amino acid residues of tricholoroacetic acid fixed cells in mild basic conditions and extracts itself into the solution under mild acidic conditions .

Molecular Structure Analysis

The empirical formula of Sulforhodamine B 2-acid fluoride is C27H29FN2O6S2 . It has a molecular weight of 560.66 . The SMILES string representation of its structure isCCN(CC)c1ccc2c(OC3=C\C(C=CC3=C2c4ccc(cc4S(F)(=O)=O)S([O-])(=O)=O)=N+CC)c1 . Physical And Chemical Properties Analysis

Sulforhodamine B 2-acid fluoride is used for fluorescence with an assay of ≥97.0% (UV) . It has a fluorescence excitation wavelength (λex) of 560 nm and an emission wavelength (λem) of 580 nm in chloroform .Scientific Research Applications

1. Cytotoxicity Screening

Sulforhodamine B (SRB) is employed in cytotoxicity screening, particularly for assessing the toxicity of compounds to adherent cells. It measures cell density by determining cellular protein content, offering a cost-effective and efficient method for large-scale screening with results comparable to fluorometric methods (Vichai & Kirtikara, 2006).

2. Excitation Energy Transfer Studies

Sulforhodamine 101 (SR101), a variant of SRB, has been used in excitation energy transfer studies. It aids in estimating interfacial roughness at liquid/liquid interfaces, providing valuable insights into molecular dynamics at these interfaces (Ishizaka et al., 1999).

3. Photocatalytic Degradation Research

Studies on the photocatalytic degradation of SRB, involving the effects of fluoride ion on this process, have been conducted. This research is significant in understanding the degradation mechanisms of similar compounds under different environmental conditions (Jing, 2007).

4. Fluorescence Properties in Metal-Organic Frameworks

Research on the fluorescence properties of SRB when adsorbed in Zirconium-Based Metal Organic Frameworks (MOFs) has been conducted. This study explores the potential of these frameworks in modifying the fluorescence characteristics of SRB, which is crucial for applications in cell staining and laser fields (Ruan et al., 2020).

5. Visualization of Transdermal Transport

SRB is used in two-photon scanning fluorescence microscopy for visualizing and quantifying changes in transdermal transport. This application is particularly relevant in the study of skin absorption and the effects of various enhancers on skin permeability (Yu et al., 2001).

6. Chemosensitivity Testing

The SRB assay is also utilized in chemosensitivity testing. It helps in measuring drug-induced cytotoxicity and cell proliferation, providing an effective method for large-scale drug-screening applications (Voigt, 2005).

7. Binding Studies with Human Serum Albumin

Binding interaction studies between SRB and human serum albumin (HSA) have been conducted using spectroscopic techniques. This research is crucial for understanding the interaction dynamics of SRB in biological systems (Kitamura et al., 2013).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for Sulforhodamine B 2-acid fluoride is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name |

4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-3-fluorosulfonylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29FN2O6S2/c1-5-29(6-2)18-9-12-21-24(15-18)36-25-16-19(30(7-3)8-4)10-13-22(25)27(21)23-14-11-20(38(33,34)35)17-26(23)37(28,31)32/h9-17H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVHIVNJSALABS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29FN2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401501 |

Source

|

| Record name | Sulforhodamine B 2-acid fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulforhodamine B 2-acid fluoride | |

CAS RN |

98806-82-7 |

Source

|

| Record name | Sulforhodamine B 2-acid fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulforhodamine B 2-acid fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B1308423.png)

![5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B1308426.png)

![5-[(Dibutylamino)methyl]-2-furohydrazide](/img/structure/B1308432.png)